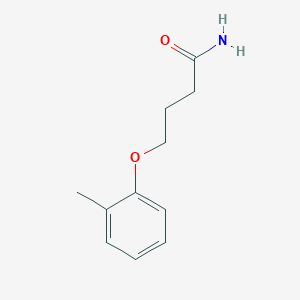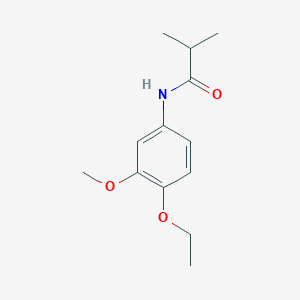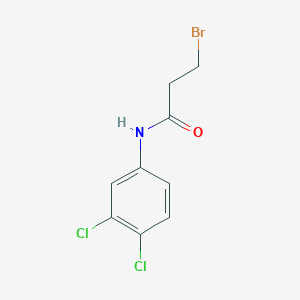
3-bromo-N-(3,4-dichlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(3,4-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H8BrCl2NO It is a derivative of propanamide, where the amide nitrogen is substituted with a 3,4-dichlorophenyl group and the alpha carbon is substituted with a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3,4-dichlorophenyl)propanamide typically involves the bromination of N-(3,4-dichlorophenyl)propanamide. One common method is to react N-(3,4-dichlorophenyl)propanamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic bromination, where the bromine atom is introduced at the alpha position of the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature, concentration, and reaction time, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-bromo-N-(3,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of N-(3,4-dichlorophenyl)propanamide derivatives with different substituents at the alpha position.
Reduction Reactions: Formation of N-(3,4-dichlorophenyl)propanamine or 3-bromo-N-(3,4-dichlorophenyl)propanol.
Oxidation Reactions: Formation of 3-bromo-N-(3,4-dichlorophenyl)propanoic acid or other oxidized derivatives.
科学的研究の応用
3-bromo-N-(3,4-dichlorophenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential use in drug development, particularly in designing new therapeutic agents. Its derivatives may exhibit pharmacological activities that can be harnessed for medical treatments.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for developing new materials with specific properties.
作用機序
The mechanism of action of 3-bromo-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and dichlorophenyl groups contribute to its reactivity and binding affinity. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
N-(3,4-dichlorophenyl)propanamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3-chloro-N-(3,4-dichlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-bromo-N-(4-methoxyphenyl)propanamide: Substituted with a methoxy group instead of dichlorophenyl, resulting in different chemical and biological properties.
Uniqueness
3-bromo-N-(3,4-dichlorophenyl)propanamide is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications in research and industry.
特性
分子式 |
C9H8BrCl2NO |
|---|---|
分子量 |
296.97 g/mol |
IUPAC名 |
3-bromo-N-(3,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H8BrCl2NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) |
InChIキー |
DQSHVRCLABBODB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)CCBr)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)
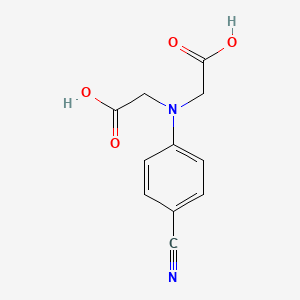


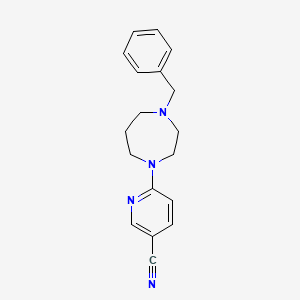
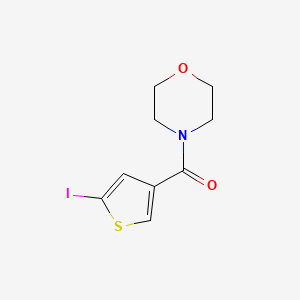
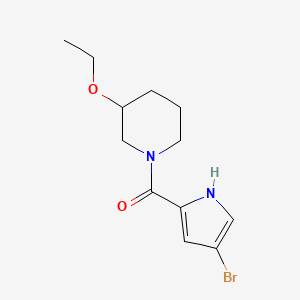
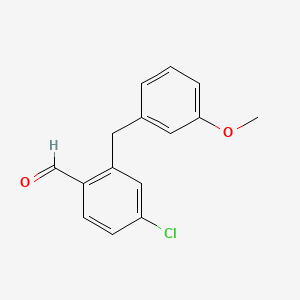
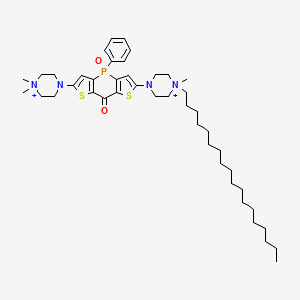

![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)

